Flt3-IN-11 -

Flt3-IN-11

Catalog Number: EVT-15279772
CAS Number:
Molecular Formula: C20H25F3N6O
Molecular Weight: 422.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Context of FLT3 Inhibition in AML Pathobiology

FLT3 Signaling Dysregulation in Leukemogenesis

FLT3 (FMS-like tyrosine kinase 3) is a class III receptor tyrosine kinase essential for normal hematopoietic stem/progenitor cell (HSPC) survival, proliferation, and differentiation. Its activation is tightly regulated by FLT3 ligand (FL)-induced dimerization, triggering downstream signaling cascades including RAS/MAPK, PI3K/AKT, and STAT5 pathways [1] [3] [6]. In acute myeloid leukemia (AML), this regulation is catastrophically disrupted. Approximately 30% of AML patients harbor gain-of-function FLT3 mutations, leading to ligand-independent constitutive activation [1] [2]. This results in:

  • Constitutive Kinase Activation: Mutant FLT3 undergoes spontaneous dimerization and autophosphorylation, bypassing ligand binding. This transforms FLT3 from a regulated signaling node to a continuous oncogenic driver [5] [6].
  • Aberrant Progenitor Cell Expansion: Constitutive signaling promotes uncontrolled proliferation and impairs differentiation of myeloid precursors. This manifests clinically as high peripheral blast counts and bone marrow blast percentages, particularly pronounced in FAB M5 AML subtypes which exhibit the highest FLT3/CD135 expression levels [4] [6].
  • Survival Advantage: Dysregulated FLT3 signaling suppresses apoptosis via persistent activation of anti-apoptotic pathways like PI3K/AKT and STAT5, leading to accumulation of immature blasts [1] [3] [5].

Flt3-IN-11 targets this fundamental dysregulation. As a FLT3 tyrosine kinase inhibitor (TKI), it binds to the ATP-binding site of the hyperactive mutant receptor, competitively inhibiting phosphorylation and subsequent activation of its downstream effectors, thereby aiming to restore apoptotic sensitivity and differentiation potential in leukemic blasts [6] [9].

FLT3-ITD and FLT3-TKD Mutations: Mechanistic Drivers of Therapeutic Resistance

The two predominant classes of FLT3 mutations, Internal Tandem Duplications (ITDs) and Tyrosine Kinase Domain (TKD) point mutations, confer distinct structural and functional alterations that drive both leukemogenesis and resistance to targeted therapies.

  • FLT3-ITD Mutations:
  • Prevalence & Structure: Occur in 20-30% of AML patients. ITDs involve in-frame duplications (3-400+ base pairs) within the juxtamembrane domain (JMD; exons 14-15) or, less commonly, the TKD1 domain (exon 16) [1] [2] [6].
  • Mechanism of Activation: ITDs disrupt the autoinhibitory function of the JMD. Normally, the JMD acts as a "wedge" stabilizing the inactive kinase conformation. Duplications induce structural changes (e.g., steric hindrance loss, altered conformation) that facilitate ligand-independent dimerization and trans-autophosphorylation [5] [6].
  • Signaling & Prognosis: FLT3-ITD induces hyperactivation of STAT5 (beyond levels seen with wild-type FLT3 activation), alongside RAS/MAPK and PI3K/AKT. STAT5 drives expression of pro-survival genes (BCL-XL, PIM1) and suppresses myeloid differentiation factors (PU.1, C/EBPα). This results in a highly aggressive phenotype with high relapse rates, poor overall survival, and is an independent adverse prognostic factor [1] [3] [5].
  • Resistance Challenge: The strength of downstream signaling, particularly STAT5, and the potential for clonal evolution under selective pressure from TKIs make FLT3-ITD a significant therapeutic hurdle [2] [6] [7].

  • FLT3-TKD Mutations:

  • Prevalence & Structure: Occur in 5-10% of AML. Primarily missense mutations (e.g., D835Y/V/H) or deletions/insertions around codon 835 within the activation loop (A-loop) of the second tyrosine kinase domain (TKD2; exons 17-20) [2] [5] [6].
  • Mechanism of Activation: TKD mutations destabilize the autoinhibited "closed" conformation of the A-loop or disrupt interactions required for autoinhibition. This allows spontaneous adoption of an active kinase conformation without dimerization [5] [6].
  • Signaling & Prognosis: FLT3-TKD also constitutively activates MAPK and PI3K/AKT pathways but does not strongly hyperactivate STAT5. Instead, it may even inhibit JAK/STAT via enhanced SHP1/2 activity. Its prognostic impact is less uniformly adverse than FLT3-ITD and more dependent on co-occurring mutations [2] [5] [6].
  • Resistance Challenge: TKD mutations, particularly D835, confer resistance to certain classes of FLT3 inhibitors (Type II inhibitors like quizartinib) by altering the kinase domain conformation that these inhibitors target [6] [9].

Table 1: FLT3 Mutation Classes: Prevalence, Structure, and Clinical Impact

Mutation TypePrevalence in AMLStructural LocationKey Molecular MechanismDownstream Signaling EmphasisPrognostic ImpactPrimary Resistance Challenge
FLT3-ITD20-30%Juxtamembrane Domain (JMD; Ex14-15), TKD1 (Ex16)Disrupts autoinhibitory JMD function; Ligand-independent dimerizationHyperactivated STAT5, MAPK, PI3K/AKTStrong independent adverse factorStrong proliferative drive; Clonal evolution; STAT5
FLT3-TKD5-10%Tyrosine Kinase Domain - Activation Loop (TKD2; Ex17-20; D835)Destabilizes inactive A-loop conformation; Spontaneous activationMAPK, PI3K/AKT; Less STAT5Variable; Context-dependentResistance to Type II inhibitors (e.g., quizartinib)

The differential signaling and resistance profiles of ITD vs. TKD mutations necessitate inhibitors capable of effectively targeting both variants. Flt3-IN-11, typically characterized as a Type I inhibitor, is designed to bind the active kinase conformation, potentially offering activity against both ITD and TKD mutants, although its specific efficacy profile against various TKD point mutations requires experimental validation [6] [9]. Resistance remains a critical concern, driven by on-target secondary mutations (e.g., emerging in the TKD during ITD-targeted therapy), activation of parallel pathways (e.g., RAS, KIT), or protective microenvironmental signals [6] [7] [9].

FLT3 as a Node in Oncogenic Signaling Networks (RAS/MAPK, STAT5, PI3K/AKT)

Mutant FLT3 does not act in isolation but functions as a central signaling hub, integrating with and amplifying key oncogenic pathways, creating a complex network that drives leukemogenesis and presents challenges for monotherapy. Flt3-IN-11 aims to disrupt this hub:

  • Core Downstream Pathways:
  • RAS/MAPK Pathway: Constitutively activated mutant FLT3 recruits adaptor proteins (GRB2, SHC), activating SOS and subsequently RAS. This triggers the RAF-MEK-ERK cascade, driving uncontrolled proliferation and cell cycle progression. This pathway is a common convergence point for multiple oncogenic signals in AML [4] [6] [9].
  • PI3K/AKT/mTOR Pathway: FLT3 phosphorylates and activates PI3K, generating PIP3. PIP3 recruits AKT to the membrane, where it is activated. AKT phosphorylates numerous substrates (e.g., mTOR, BAD, FOXOs), promoting survival, inhibiting apoptosis, enhancing protein synthesis, and regulating metabolism. This pathway is crucial for leukemic cell survival [1] [5] [6].
  • STAT5 Pathway: Particularly hyperactivated by FLT3-ITD, STAT5 is directly phosphorylated by mutant FLT3. Activated STAT5 dimerizes, translocates to the nucleus, and induces transcription of genes promoting proliferation (MYC, PIM1) and survival (BCL2L1/BCL-XL), while suppressing differentiation (e.g., via C/EBPα inhibition). This pathway is a hallmark and key vulnerability of FLT3-ITD+ AML [3] [5] [6].
  • Network Interactions & Cross-talk:
  • Cooperative Mutations: FLT3 mutations frequently co-occur with NPM1 mutations and DNMT3A mutations (Class II mutations impairing differentiation), exemplifying the "two-hit" model of leukemogenesis (Class I: proliferation/survival - FLT3; Class II: differentiation block - NPM1/DNMT3A) [3] [8]. They are generally mutually exclusive with KIT, K/NRAS, and CEBPA double mutations due to functional redundancy or antagonism [3].
  • Pathway Redundancy: Inhibition of FLT3 signaling (e.g., by Flt3-IN-11) can lead to compensatory upregulation of parallel signaling nodes like IGF1R or TNFα receptors, or activation of downstream effectors like RAS or SHP2, contributing to therapeutic escape [7] [9] [10].
  • Location-Dependent Signaling Rewiring: Emerging evidence indicates that the precise location of the FLT3-ITD (JMD vs. TKD1) dictates the specific rewiring of the downstream signaling network. This rewiring explains differential sensitivity/resistance to TKIs like midostaurin and underscores the need for systems biology approaches (e.g., Boolean network modeling) to predict effective combinatorial strategies [7] [10]. Computational models integrating phosphoproteomic data have revealed crucial roles for pathways like JNK in modulating TKI responses in a mutation-location-specific manner [10].

Table 2: Core Oncogenic Signaling Pathways Downstream of Mutant FLT3

PathwayKey Activation Mechanism by Mutant FLT3Major Oncogenic Functions in AMLImplications for Flt3-IN-11 Therapy
RAS/MAPKRecruitment of GRB2/SOS; RAS-GTP activation; RAF/MEK/ERK phosphorylationUncontrolled proliferation; Cell cycle progressionInhibition expected to reduce proliferative drive; Potential escape via RAS mutations
PI3K/AKT/mTORPhosphorylation/activation of PI3K; PIP3 generation; AKT/PDPK1 activationEnhanced cell survival; Inhibition of apoptosis (BAD inactivation); Metabolic reprogrammingInhibition crucial for inducing apoptosis; Common resistance node via compensatory signals
STAT5Direct phosphorylation (esp. by FLT3-ITD); Dimerization & nuclear translocationProliferation (MYC, PIM1); Survival (BCL-XL); Differentiation blockCritical target for FLT3-ITD inhibition; Hyperactivation is resistance biomarker
  • Therapeutic Implications for Flt3-IN-11:
  • Targeting the Hub: Flt3-IN-11's primary mechanism is direct inhibition of the constitutively active FLT3 kinase, thereby suppressing signal flux through all three major downstream pathways (MAPK, PI3K/AKT, STAT5) simultaneously [6] [9].
  • Overcoming Network Resilience: The redundancy and cross-talk within the FLT3 signaling network necessitate strategies beyond single-agent Flt3-IN-11. Rational combinations are essential, such as:
  • Combining with inhibitors targeting parallel survival pathways (e.g., BCL-2 inhibitors like venetoclax) or microenvironmental protectors.
  • Combining with inhibitors targeting key downstream nodes (e.g., MEK inhibitors for MAPK pathway, AKT inhibitors for PI3K pathway).
  • Using epigenetic modifiers (e.g., hypomethylating agents azacitidine/decitabine) to address co-occurring differentiation blocks (e.g., DNMT3A, NPM1 mutations) [8] [9] [10].
  • Predictive Modeling: Computational approaches using patient-specific signaling network models, derived from genomic/transcriptomic data and prior knowledge networks, hold promise for predicting the most effective Flt3-IN-11-based combinations tailored to individual mutational profiles and pathway activation statuses, including the specific FLT3-ITD insertion site [7] [10].

Properties

Product Name

Flt3-IN-11

IUPAC Name

4-[[4-[(4-aminocyclohexyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-N,N-dimethylbenzamide

Molecular Formula

C20H25F3N6O

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C20H25F3N6O/c1-29(2)18(30)12-3-7-15(8-4-12)27-19-25-11-16(20(21,22)23)17(28-19)26-14-9-5-13(24)6-10-14/h3-4,7-8,11,13-14H,5-6,9-10,24H2,1-2H3,(H2,25,26,27,28)

InChI Key

ZFKQQXLECNVLOF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CCC(CC3)N)C(F)(F)F

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